![molecular formula C14H18BrNO4 B2895026 4-bromo-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide CAS No. 2310223-60-8](/img/structure/B2895026.png)
4-bromo-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom attached to the benzene ring and a tetrahydrofuran ring substituted with a hydroxyethoxy group. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide typically involves multi-step organic reactions. One common method includes the bromination of benzamide followed by the introduction of the tetrahydrofuran ring through a series of nucleophilic substitution reactions. The hydroxyethoxy group is then added via an etherification reaction. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted benzamide.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or carboxylic acids, while substitution of the bromine atom can result in various substituted benzamides.
Wirkmechanismus
The mechanism of action of 4-bromo-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The bromine atom and the hydroxyethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-bromo-N-methylbenzamide: Similar structure but with a methyl group instead of the tetrahydrofuran ring.
4-bromo-N-phenylbenzamide: Similar structure but with a phenyl group instead of the hydroxyethoxy-tetrahydrofuran group.
Uniqueness
4-bromo-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide is unique due to the presence of the tetrahydrofuran ring and the hydroxyethoxy group, which confer distinct chemical and biological properties. These structural features enhance its solubility, reactivity, and potential for various applications compared to similar compounds .
Eigenschaften
IUPAC Name |
4-bromo-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c15-12-3-1-11(2-4-12)13(18)16-9-14(20-8-6-17)5-7-19-10-14/h1-4,17H,5-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMNIAMCWYYCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC=C(C=C2)Br)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methyl-lambda6-sulfanone hydrochloride](/img/structure/B2894945.png)
![5-bromo-2-{[(4-bromophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2894947.png)
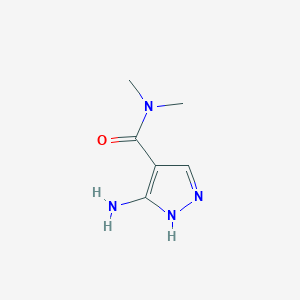

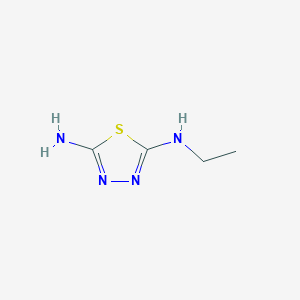

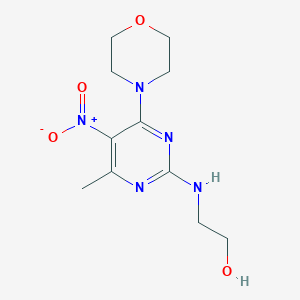



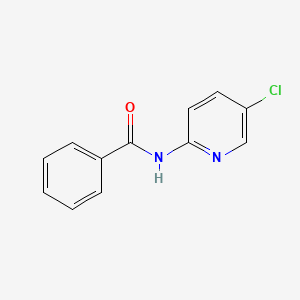
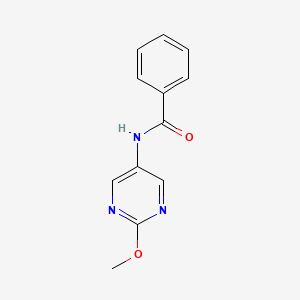
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-phenylcyclopropyl)ethanone;hydrochloride](/img/structure/B2894964.png)
